molecular formula C11H15NO2 B8722604 3-Aminophenyl 2,2-dimethylpropanoate CAS No. 173035-06-8

3-Aminophenyl 2,2-dimethylpropanoate

Cat. No.: B8722604
CAS No.: 173035-06-8
M. Wt: 193.24 g/mol
InChI Key: FFQYYRYSKOPMBQ-UHFFFAOYSA-N
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Description

3-Aminophenyl 2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

173035-06-8

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(3-aminophenyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C11H15NO2/c1-11(2,3)10(13)14-9-6-4-5-8(12)7-9/h4-7H,12H2,1-3H3

InChI Key

FFQYYRYSKOPMBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=CC(=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 60 mL anhydrous CH2Cl2 was added O-pivaloyl-3-nitrophenol (5.0 g, 22.4 mmol) and a catalytic amount (50 mg) of 10% Pd on C. The flask was repeatedly evacuated and flushed with N2. The reaction flask was again evacuated and H2 was introduced by balloon. After stirring under an atmosphere of H2 for 3 h, the reaction flask was flushed twice with N2. The suspension was then filtered through a bed of Celite™ and concentrated to give 4.15 g (96%) of O-pivaloyl-3-aminophenol as a viscous amber oil. Data for O-pivaloyl-3-aminophenol: Rf 0.21 (silica gel, hexanes/EtOAc, 3:1); 1H NMR (400 MHz, CDCl3) 7.12 (dd, J=8.0,8.0, 1H), 6.52 (dd, J=7.8, 2.7, 1H), 6.44 (ddd, J=8.0, 2.4, 1.4, 1H), 6.38 (t, J=2.2, 1H), 3.81 (br s, 2H), 1.34 (s, 9H).
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

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